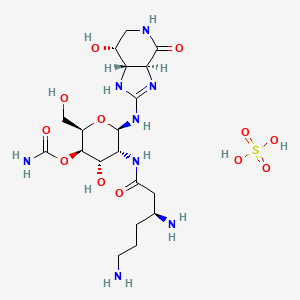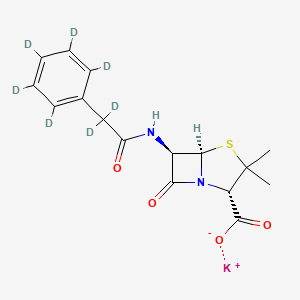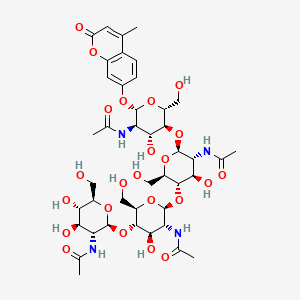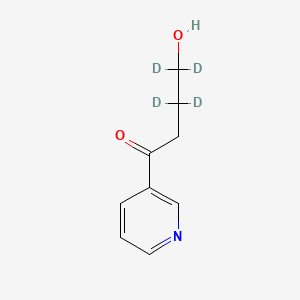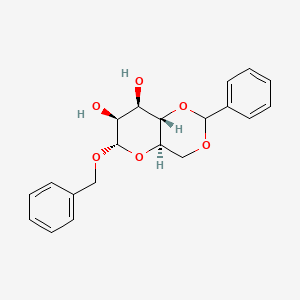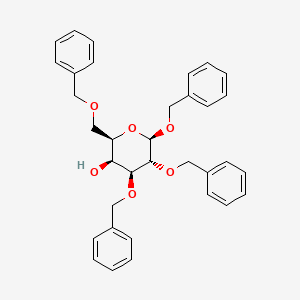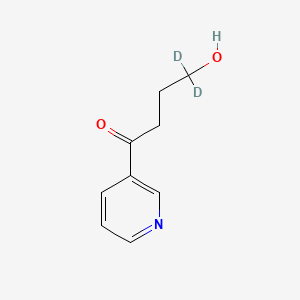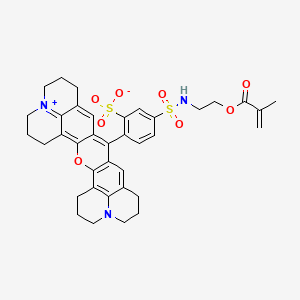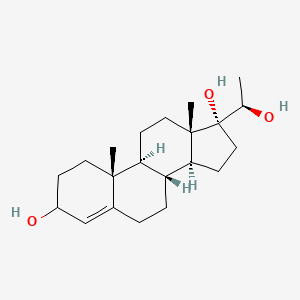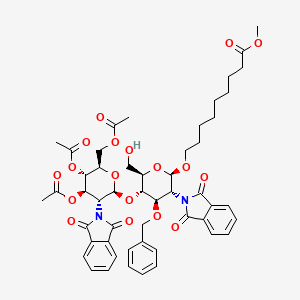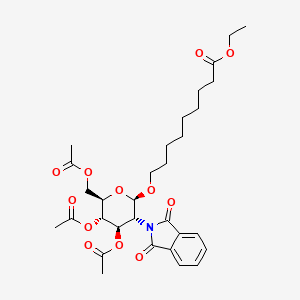![molecular formula C10H20N2O8S2 B561762 1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea CAS No. 550325-50-3](/img/structure/B561762.png)
1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a compound known for its utility in proteomics research. It is a derivative of MTS-galactose and is often used as an affinity inactivator to probe catalytic mechanisms . This compound has a molecular formula of C10H20N2O8S2 and a molecular weight of 360.40 g/mol .
Vorbereitungsmethoden
The synthesis of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves several steps. One common method includes the reaction of galactose derivatives with methanethiosulfonyl ethyl urea under controlled conditions. The reaction typically requires a solvent like methanol and is conducted at specific temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the replacement of the methanethiosulfonyl group with other functional groups .
Wissenschaftliche Forschungsanwendungen
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study catalytic mechanisms and enzyme activity. In biology, it serves as a tool for probing protein interactions and functions . Additionally, it is used in industrial processes that require precise control of catalytic activities.
Wirkmechanismus
The mechanism of action of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea involves its role as an affinity inactivator. It binds to specific molecular targets, such as enzymes, and inactivates them by modifying their active sites . This modification can occur through the formation of covalent bonds with the target molecules, leading to changes in their structure and function . The pathways involved in this process are often related to the catalytic activities of the target enzymes .
Vergleich Mit ähnlichen Verbindungen
N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea can be compared with other similar compounds, such as other MTS-galactose derivatives. These compounds share similar structures and functions but may differ in their specific applications and reactivity. For example, some derivatives may have different substituents on the galactose moiety, leading to variations in their binding affinities and inactivation mechanisms. The uniqueness of N-beta-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea lies in its specific combination of functional groups, which provides distinct advantages in certain research applications.
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5?,6-,7-,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWDDMEGXWJSC-RNQHSHRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)N[C@H]1C([C@H]([C@H](C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675622 |
Source


|
| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550325-50-3 |
Source


|
| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)
